3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL
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Overview
Description
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a cyclopentyl ring. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL typically involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process requires specific reaction conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These methods are designed to ensure high yield and purity, often utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), usually under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. Additionally, the cyclopentyl ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound has a similar structure but lacks the cyclopentyl ring, making it less sterically hindered and more reactive in certain chemical reactions.
1-Amino-2-methylpropan-2-ol: This compound has a different arrangement of functional groups, leading to variations in its chemical properties and reactivity.
Uniqueness
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1-methylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9(12)10(2)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
TXIHDZQORAOGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1(CCCC1)C)O |
Origin of Product |
United States |
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